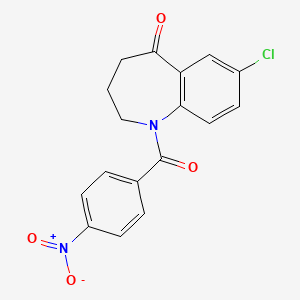
3-(2-Furanyl)-3-penten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furanyl)-3-penten-2-one: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furanyl)-3-penten-2-one can be achieved through several methods. One common approach involves the reaction of furfural with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the furan ring and the pentenone chain .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as the utilization of biomass-derived furfural, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Furanyl)-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert it into furan-2-yl-pentanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-yl-pentanol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: 3-(2-Furanyl)-3-penten-2-one is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of certain bacterial strains and scavenging free radicals .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of various polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of 3-(2-Furanyl)-3-penten-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . Additionally, its antioxidant properties are attributed to its ability to neutralize free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Furan-2-carbaldehyde (Furfural): A precursor in the synthesis of 3-(2-Furanyl)-3-penten-2-one.
Furan-2,5-dicarboxylic acid: An oxidation product of this compound.
Furan-2-yl-pentanol: A reduction product of this compound.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
56335-77-4 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(furan-2-yl)pent-3-en-2-one |
InChI |
InChI=1S/C9H10O2/c1-3-8(7(2)10)9-5-4-6-11-9/h3-6H,1-2H3 |
InChI Key |
JXBNWSXFXIUPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CO1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



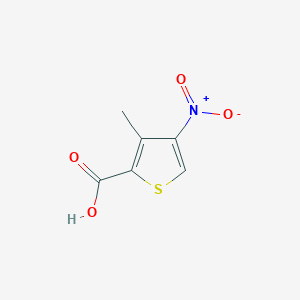
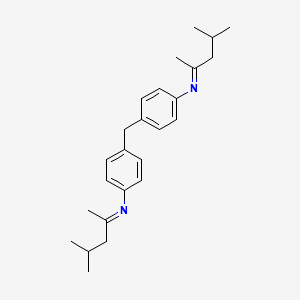
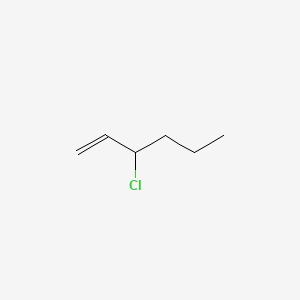
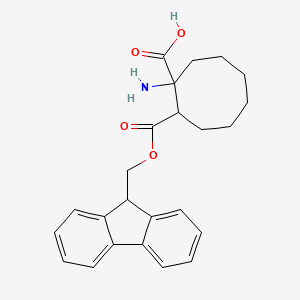
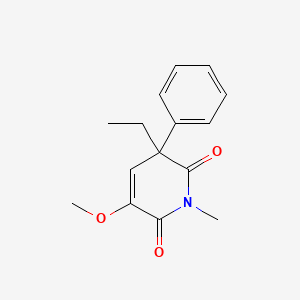
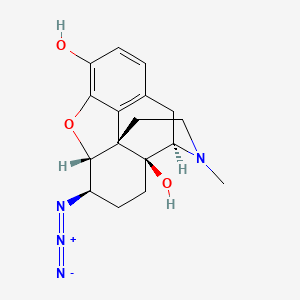
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
![4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955992.png)
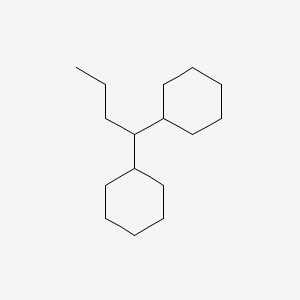
![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)

